

Angulatin K: A Comprehensive Spectroscopic and Mechanistic Analysis

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Angulatin K, a sesquiterpenoid of the β -dihydroagarofuran class, is a natural product isolated from the root bark of Celastrus angulatus.[1] This class of compounds has garnered significant interest within the scientific community due to its diverse biological activities, including insecticidal and antitumor properties. This technical guide provides a detailed analysis of the spectral data of **Angulatin K**, outlines the experimental protocols for its isolation and characterization, and explores its potential mechanism of action through signaling pathway diagrams. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in natural product chemistry and drug development.

Spectroscopic Data Analysis

The structural elucidation of **Angulatin K** was accomplished through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The data presented below are compiled from the peer-reviewed literature and are essential for the unambiguous identification of the compound.

Mass Spectrometry (MS) Data

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a critical tool for determining the elemental composition of a molecule. For **Angulatin K**, the HR-ESI-MS data



provides a precise mass measurement, which, in conjunction with other spectroscopic data, confirms its molecular formula.

Ion	Calculated m/z	Found m/z	Molecular Formula
[M+Na] ⁺	729.2633	729.2628	C35H46O15Na

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for **Angulatin K**, recorded in CDCl₃, are summarized below.

¹H NMR (500 MHz, CDCl₃) Spectral Data



Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
1	5.56	d	3.5
2	5.72	dd	3.5, 2.0
3a	2.15	m	
3b	2.50	m	
4	-	-	-
6	6.10	d	2.5
7	2.65	m	
8	5.85	d	3.0
9	5.95	d	3.0
11	-	-	-
12	1.62	S	
13	4.55	d	12.0
13'	4.80	d	12.0
14	1.55	S	
15	1.25	S	
OAc-1	2.05	S	
OAc-2	2.10	S	_
OAc-6	2.12	S	_
OAc-8	2.18	S	_
OBz-9 (ortho)	8.05	d	7.5
OBz-9 (meta)	7.45	t	7.5
OBz-9 (para)	7.60	t	7.5
OiBu-13 (CH)	2.60	m	



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OiBu-13 (CH ₃)	1.20	d	7.0
OiBu-13 (CH ₃ ')	1.22	d	7.0

¹³C NMR (125 MHz, CDCl₃) Spectral Data





Position	Chemical Shift (δ, ppm)
1	70.5
2	68.2
3	42.1
4	69.9
5	91.2
6	78.6
7	49.2
8	68.8
9	70.8
10	55.1
11	84.8
12	26.4
13	65.7
14	24.3
15	18.5
OAc-1 (C=O)	170.1
OAc-1 (CH ₃)	20.9
OAc-2 (C=O)	170.0
OAc-2 (CH ₃)	21.0
OAc-6 (C=O)	169.5
OAc-6 (CH ₃)	21.1
OAc-8 (C=O)	169.8
OAc-8 (CH ₃)	21.2
	<u> </u>



OBz-9 (C=O)	164.6
OBz-9 (C-ipso)	129.8
OBz-9 (C-ortho)	128.5
OBz-9 (C-meta)	133.5
OBz-9 (C-para)	129.9
OiBu-13 (C=O)	175.7
OiBu-13 (CH)	34.2
OiBu-13 (CH₃)	19.0
OiBu-13 (CH ₃ ')	19.1

Experimental Protocols

The isolation and characterization of **Angulatin K** involve a multi-step process, beginning with the extraction of plant material and culminating in spectroscopic analysis.

Extraction and Isolation

- Plant Material: The root bark of Celastrus angulatus was collected, air-dried, and pulverized.
- Extraction: The powdered plant material was extracted exhaustively with 95% ethanol at room temperature. The resulting extract was concentrated under reduced pressure to yield a crude residue.
- Fractionation: The crude extract was suspended in water and partitioned successively with petroleum ether, chloroform, and ethyl acetate to yield fractions of varying polarity.
- Chromatographic Separation: The chloroform-soluble fraction, which showed promising biological activity, was subjected to repeated column chromatography on silica gel, eluting with a gradient of petroleum ether and acetone.
- Purification: Fractions containing Angulatin K were further purified by preparative thin-layer chromatography (TLC) and recrystallization to yield the pure compound.



Spectroscopic Analysis

- NMR Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra were recorded on a Bruker AV-500 spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS)
 was performed on a Bruker Apex IV FT-ICR mass spectrometer to determine the accurate
 mass and molecular formula of the compound.

Visualizations: Workflow and Signaling Pathway

To visually represent the experimental process and the hypothesized biological mechanism of **Angulatin K**, the following diagrams were generated using Graphviz (DOT language).

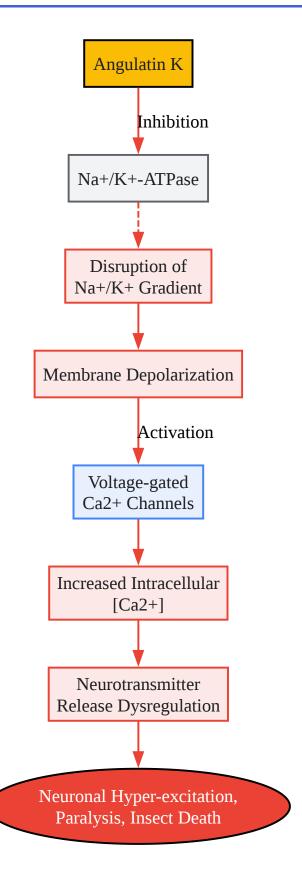


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Caption: Experimental workflow for the isolation and structural elucidation of **Angulatin K**.

The insecticidal activity of related β -dihydroagarofuran sesquiterpenoids has been linked to the inhibition of Na⁺/K⁺-ATPase. The following diagram illustrates a plausible signaling pathway initiated by this inhibition.





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Caption: Hypothesized signaling pathway for the insecticidal action of **Angulatin K**.



Conclusion

This technical guide provides a consolidated resource on the spectral data and experimental protocols for **Angulatin K**. The detailed NMR and MS data serve as a benchmark for the identification and quality control of this natural product. The outlined experimental workflow offers a practical guide for its isolation, while the proposed signaling pathway provides a foundation for further mechanistic studies into its biological activities. This information is crucial for advancing the research and development of **Angulatin K** and other β -dihydroagarofuran sesquiterpenoids as potential therapeutic agents or agrochemicals.

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References

- 1. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Angulatin K: A Comprehensive Spectroscopic and Mechanistic Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12376975#angulatin-k-spectral-data-analysis-nmr-ms]

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